molecular formula C13H13O3P B5183679 (2-Hydroxyphenyl)methyl-phenylphosphinic acid

(2-Hydroxyphenyl)methyl-phenylphosphinic acid

Cat. No.: B5183679
M. Wt: 248.21 g/mol
InChI Key: QEUQTEDVXPGNOT-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)methyl-phenylphosphinic acid is an organophosphorus compound characterized by the presence of a hydroxyl group attached to a phenyl ring, a methyl group, and a phenylphosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)methyl-phenylphosphinic acid typically involves the reaction of phenylphosphinic acid with 2-hydroxybenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the esterification and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)methyl-phenylphosphinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones, aldehydes, phosphine derivatives, and various substituted phenylphosphinic acids. These products can be further utilized in the synthesis of more complex molecules and materials .

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxyphenyl)methyl-phenylphosphinic acid is used as a building block for the synthesis of more complex organophosphorus compounds.

Biology

In biological research, this compound has been studied for its potential as a bioisostere, a functional group that mimics the properties of another group in biological systems. It has shown promise in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicine, this compound derivatives have been investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors. Their ability to interact with specific molecular targets makes them valuable candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)methyl-phenylphosphinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and phenylphosphinic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)methyl-phenylphosphinic acid is unique due to the presence of both a hydroxyl group and a phenylphosphinic acid moietyIts ability to undergo multiple types of reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(2-hydroxyphenyl)methyl-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUQTEDVXPGNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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